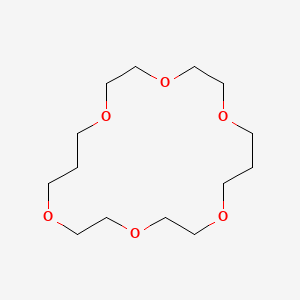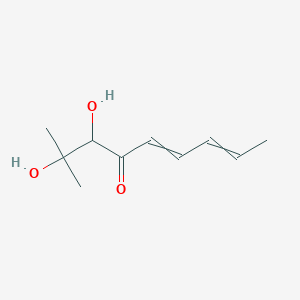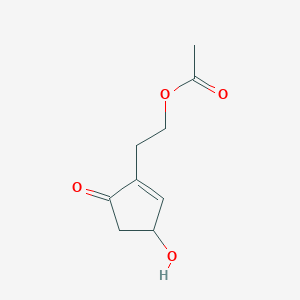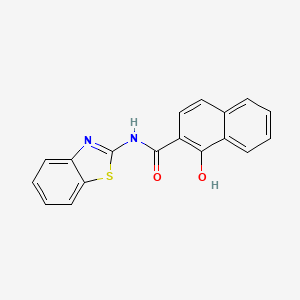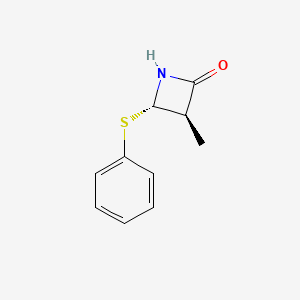
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one is a chiral azetidinone derivative. Azetidinones are four-membered lactams that are structurally related to β-lactams, which are well-known for their antibiotic properties. The presence of a phenylsulfanyl group and a methyl group in specific stereochemical configurations makes this compound unique and potentially interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-4-phenylsulfanylbutanoic acid.
Cyclization: The key step involves the cyclization of the starting material to form the azetidinone ring. This can be achieved using reagents like thionyl chloride or phosphorus trichloride under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for azetidinone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated purification systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidinone ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenylsulfanyl group or the azetidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted azetidinones
Wissenschaftliche Forschungsanwendungen
Chemistry
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one is used as a building block in organic synthesis
Biology
In biological research, azetidinone derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the phenylsulfanyl group may enhance the compound’s binding affinity to specific biological targets.
Medicine
Azetidinone derivatives, including this compound, are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting bacterial infections or other diseases.
Industry
In the industrial sector, azetidinone derivatives are used in the synthesis of advanced materials and as intermediates in the production of fine chemicals.
Wirkmechanismus
The mechanism of action of (3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group may enhance the compound’s ability to bind to enzymes or receptors, leading to inhibition or modulation of their activity. The azetidinone ring can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-one: Unique due to its specific stereochemistry and phenylsulfanyl group.
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-thione: Similar structure but with a thione group instead of a ketone.
(3R,4S)-3-Methyl-4-(phenylsulfanyl)azetidin-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenylsulfanyl group. These features may confer distinct chemical reactivity and biological activity compared to other azetidinone derivatives.
Eigenschaften
CAS-Nummer |
53390-42-4 |
|---|---|
Molekularformel |
C10H11NOS |
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
(3R,4S)-3-methyl-4-phenylsulfanylazetidin-2-one |
InChI |
InChI=1S/C10H11NOS/c1-7-9(12)11-10(7)13-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-,10+/m1/s1 |
InChI-Schlüssel |
NETBYXFEFCCDGL-XCBNKYQSSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](NC1=O)SC2=CC=CC=C2 |
Kanonische SMILES |
CC1C(NC1=O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




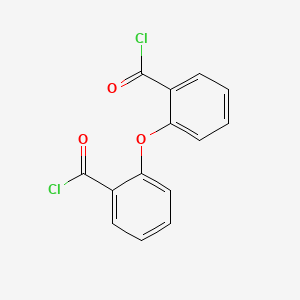
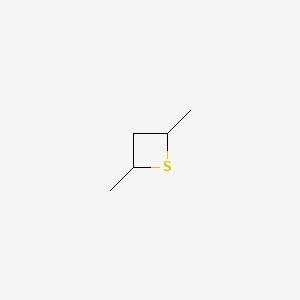
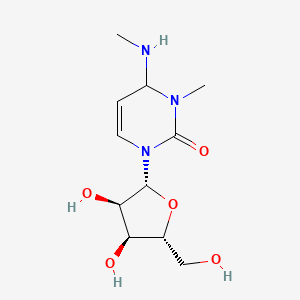
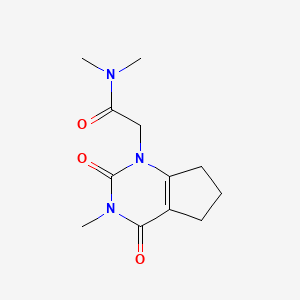

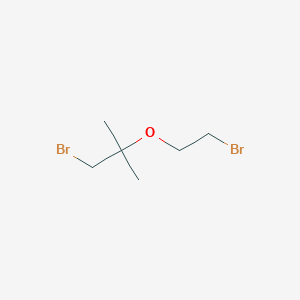
![4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine](/img/structure/B14649335.png)
